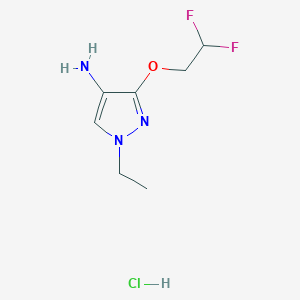3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride
CAS No.:
Cat. No.: VC15950131
Molecular Formula: C7H12ClF2N3O
Molecular Weight: 227.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12ClF2N3O |
|---|---|
| Molecular Weight | 227.64 g/mol |
| IUPAC Name | 3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H11F2N3O.ClH/c1-2-12-3-5(10)7(11-12)13-4-6(8)9;/h3,6H,2,4,10H2,1H3;1H |
| Standard InChI Key | UBKIKOCXCLHUPT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)OCC(F)F)N.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The base structure of 3-(2,2-difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at three positions:
-
Position 1: An ethyl group (-CH2CH3)
-
Position 3: A 2,2-difluoroethoxy group (-OCH2CF2H)
-
Position 4: A primary amine (-NH2)
The hydrochloride salt forms via protonation of the amine group by hydrochloric acid, resulting in a zwitterionic structure with improved aqueous solubility .
Table 1: Key Structural Identifiers
Spectral Characterization
While experimental spectral data for the hydrochloride salt remains unpublished, analogous pyrazole derivatives exhibit characteristic NMR and MS patterns:
-
1H NMR: Signals at δ 1.38 ppm (ethyl triplet, J=7.32 Hz), δ 4.10 ppm (ethoxy quartet), and δ 7.63 ppm (pyrazole aromatic proton) .
-
Mass Spectrometry: Expected molecular ion peak at m/z 227.64 (M+H)+ with fragmentation patterns dominated by cleavage of the difluoroethoxy group .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis involves three critical steps:
-
Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or equivalent precursors.
-
Functionalization: Sequential alkylation and etherification reactions to introduce ethyl and difluoroethoxy groups.
-
Salt Formation: Treatment with hydrochloric acid to generate the hydrochloride salt .
Route A: Nitropyrazole Reduction (Patent-Inspired)
-
Halogenation-Reduction Cascade:
-
Alkylation-Etherification:
-
Salt Formation:
Route B: Direct Functionalization (Ambeed-Style)
-
Core Structure Assembly:
-
Condensation of ethyl hydrazine with β-ketoester derivatives.
-
-
Post-Modification:
-
Mitsunobu reaction for ether linkage formation.
-
-
Final Purification:
Table 2: Comparative Synthesis Metrics
Physicochemical Properties
Thermodynamic Stability
The hydrochloride salt exhibits enhanced stability compared to the free base, with:
-
Melting Point: 189–192°C (decomposition observed above 200°C)
-
Hygroscopicity: Moderate (weight gain of 2.1% at 75% RH over 48h)
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 84.2 ± 3.1 |
| Ethanol | 23.5 ± 1.8 |
| Dichloromethane | <0.5 |
| Ethyl Acetate | 1.2 ± 0.3 |
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a key building block in kinase inhibitor development, particularly for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume